molecular formula C21H33N3O2 B5462183 1-(2-methylphenyl)-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine

1-(2-methylphenyl)-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine

Cat. No. B5462183
M. Wt: 359.5 g/mol
InChI Key: KCBYRICBWCZNSM-UHFFFAOYSA-N
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Description

Chemical compounds like the one you mentioned typically consist of multiple functional groups and rings. For example, “1-(2-methylphenyl)-piperazine” is a piperazine derivative with a methylphenyl group attached . Piperazine derivatives are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure of your compound would depend on the arrangement and connectivity of its atoms .


Chemical Reactions Analysis

The chemical reactions involving a compound like yours would depend on its functional groups and conditions. Piperazine derivatives, for example, can undergo a variety of reactions, including alkylation, acylation, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug development. For example, some piperazine derivatives are known to interact with dopamine and serotonin receptors in the brain .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, some piperazine derivatives can be harmful if swallowed .

properties

IUPAC Name

1-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-propoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-3-15-26-17-21(25)24-10-6-8-19(16-24)22-11-13-23(14-12-22)20-9-5-4-7-18(20)2/h4-5,7,9,19H,3,6,8,10-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBYRICBWCZNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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